molecular formula C20H17ClN2O4S2 B2438941 N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895457-27-9

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No. B2438941
CAS RN: 895457-27-9
M. Wt: 448.94
InChI Key: NMZQCZVDOMUKHV-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, also known as ACTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

  • Alzheimer's Disease Treatment : A study by Rehman et al. (2018) synthesized derivatives of the compound to evaluate new drug candidates for Alzheimer’s disease. The research involved enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target for Alzheimer's therapy.

  • Antimicrobial Properties : Research by Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, which exhibited antibacterial and antifungal activity. This implies potential use in developing new antimicrobial agents.

  • Antiviral Activity : A study conducted by Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, showing certain anti-tobacco mosaic virus activity. This suggests a potential application in antiviral drug research.

  • Cancer Treatment : The synthesis and evaluation of related compounds for anticancer activities were explored by Zyabrev et al. (2022). The study highlighted the cytostatic effect of these compounds against certain cancer cell lines, indicating potential in cancer therapy.

  • Matrix Metalloproteinase Inhibition : A publication by Schröder et al. (2001) discussed the synthesis of thiadiazine derivatives as potent inhibitors of matrix metalloproteinases, enzymes implicated in various pathologies, including cancer metastasis and arthritis.

  • Type II Diabetes Treatment : The compound was used in synthesizing derivatives for potential treatment of type II diabetes, as discussed in a study by ur-Rehman et al. (2018). These derivatives were found to be potent inhibitors of α-glucosidase enzyme, crucial in diabetes management.

  • Herbicidal and Insecticidal Activities : Research by Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, demonstrating favorable herbicidal and insecticidal activities.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(28-19)22-17(25)11-12-29(26,27)16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZQCZVDOMUKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

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